2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide

Description

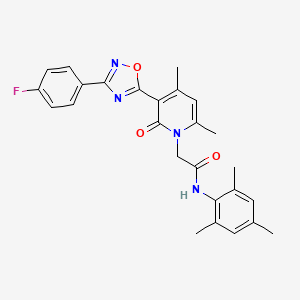

2-(3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide is a structurally complex small molecule featuring three distinct pharmacophores:

- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, this heterocycle is often utilized in agrochemical and pharmaceutical design. The 4-fluorophenyl substituent at position 3 enhances lipophilicity and may influence target binding .

- Methyl groups at positions 4 and 6 may reduce oxidative metabolism .

- N-Mesitylacetamide group: The mesityl (2,4,6-trimethylphenyl) group increases steric bulk and lipophilicity, which could improve membrane permeability and bioavailability compared to simpler aryl acetamides .

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN4O3/c1-14-10-16(3)23(17(4)11-14)28-21(32)13-31-18(5)12-15(2)22(26(31)33)25-29-24(30-34-25)19-6-8-20(27)9-7-19/h6-12H,13H2,1-5H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUUVJZCIOVXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 317.36 g/mol. The structure features a 4-fluorophenyl group attached to a 1,2,4-oxadiazol moiety and a pyridine derivative, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN3O2 |

| Molecular Weight | 317.36 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include the formation of the oxadiazole ring followed by the introduction of the pyridine and acetamide functionalities. Detailed synthetic pathways can be found in related literature focusing on similar oxadiazole derivatives .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 50 to 200 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar substituents have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's effectiveness is often assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Notably, some analogues demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

There is emerging evidence that certain derivatives of this class may possess neuroprotective properties. Studies have demonstrated that oxadiazoles can modulate neurotransmitter systems, potentially providing protective effects in neurodegenerative conditions .

Case Studies

- Anticonvulsant Activity : A study tested various oxadiazole derivatives in picrotoxin-induced seizure models. Compounds similar to our target showed promising anticonvulsant effects with effective doses comparable to existing treatments .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain modifications in the structure led to enhanced cytotoxicity. For instance, the introduction of electron-withdrawing groups significantly increased activity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve membrane permeability.

- Pyridine Derivative : The pyridine moiety is crucial for interaction with biological targets, influencing both pharmacodynamics and pharmacokinetics.

- Oxadiazole Ring : This ring system is known for its ability to stabilize interactions with biomolecules due to its electronic properties.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development : This compound serves as a promising lead for the development of new therapeutic agents targeting diseases such as cancer, inflammation, and infections. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. For instance, derivatives of oxadiazole have shown significant efficacy against various cancer cell lines, indicating that similar compounds may exhibit comparable or enhanced bioactivity .

Anticancer Activity : Research has demonstrated that compounds with oxadiazole structures can inhibit tumor growth significantly. In particular, studies on related compounds have reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, highlighting the potential of this compound in oncology .

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) : This compound can be utilized as an API in drug formulations. Its structural features may enhance the pharmacokinetic properties of medications, improving absorption and bioavailability. The incorporation of a fluorophenyl group is particularly advantageous due to its ability to enhance lipophilicity and overall bioactivity .

Formulation Development : The compound's unique characteristics also make it suitable for developing formulations aimed at treating complex diseases. Its interaction with biological targets can be further explored to optimize therapeutic efficacy and minimize side effects.

Biological Research

Tool Compound for Biological Studies : The compound can be employed as a tool in biological research to elucidate pathways involved in various physiological processes. Its ability to interact with specific molecular targets allows researchers to investigate mechanisms underlying disease progression and treatment responses .

Materials Science

Development of Functional Materials : The structural attributes of this compound position it as a candidate for creating new materials with specific properties such as fluorescence or conductivity. These materials could have applications in sensors or electronic devices due to their unique electronic properties derived from the oxadiazole and pyridinone components .

Summary of Findings

The applications of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-mesitylacetamide span medicinal chemistry, pharmaceuticals, biological research, and materials science. Its potential as a lead compound for drug development is particularly noteworthy given its demonstrated biological activity against cancer cells and its role as an API in pharmaceutical formulations.

| Application Area | Potential Uses | Key Features |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Anticancer and antimicrobial properties |

| Pharmaceuticals | Active pharmaceutical ingredient | Enhanced bioavailability due to unique structure |

| Biological Research | Tool for studying biological pathways | Interaction with specific molecular targets |

| Materials Science | Development of functional materials | Potential for fluorescence and conductivity |

Comparison with Similar Compounds

Key Observations:

Oxadiazole vs. Triazole/Triazine Cores: The target’s 1,2,4-oxadiazole may offer greater metabolic stability than flumetsulam’s triazolopyrimidine or triaziflam’s triazine core, as oxadiazoles resist hydrolytic cleavage . Fluorophenyl substitution (target compound) vs. difluorophenyl (flumetsulam): Fluorine’s electronegativity may enhance target binding affinity compared to non-halogenated analogs.

Compared to peptide-like acetamides in PF 43(1) compounds , the target’s simpler structure may prioritize membrane permeability over selective receptor binding.

Biological Activity: Oxadixyl’s fungicidal activity relies on oxazolidinone-mediated disruption of fungal RNA polymerase. The target compound’s oxadiazole-pyridinone system could similarly interfere with nucleic acid synthesis . Flumetsulam’s herbicidal action via acetolactate synthase (ALS) inhibition suggests the target’s pyridinone moiety might target analogous enzymes in weeds or pathogens .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

Rationale:

- The target compound’s high LogP (vs. oxadixyl) suggests superior tissue penetration but possible challenges in aqueous formulations.

- PF 43(1) compounds’ larger size and polarity may limit agrochemical use but favor pharmaceutical applications requiring prolonged systemic exposure .

Research Implications and Gaps

- Agrochemical Potential: Structural parallels to oxadixyl and flumetsulam support further testing against oomycetes or ALS enzymes. The fluorophenyl group may enhance activity against resistant strains .

- Pharmaceutical Exploration: The pyridinone-oxadiazole scaffold could be optimized for kinase or protease inhibition, leveraging the mesityl group for selective binding .

- Synthetic Challenges: The oxadiazole-pyridinone junction (evidenced in bond angles and torsional strains in ) may require specialized cyclization conditions.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings (if aryl halides are present) .

- Temperature Control : Cyclization steps often require reflux (80–100°C), while coupling reactions proceed at room temperature.

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | NH₂OH·HCl, EtOH, reflux | 70–85 | |

| Pyridinone coupling | EDC/HOBt, DMF, RT | 65–75 | |

| Final coupling | K₂CO₃, DMF, 80°C | 60–70 |

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions in NMR/IR data may arise from tautomerism, impurities, or dynamic effects. Strategies include:

Variable Temperature NMR : Identify tautomeric forms (e.g., keto-enol) by analyzing peak splitting at different temperatures .

2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for aromatic protons in the mesityl group .

Comparative Analysis : Cross-validate with computational predictions (DFT for IR vibrations) or XRD-derived bond lengths .

Example : Inconsistent NH peaks in IR () may indicate hydrogen bonding; use DMSO-d₆ to stabilize interactions and sharpen signals.

Basic: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in the oxadiazole ring) .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., pyridinone C=O at ~170 ppm in ¹³C NMR) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 464.1521 for C₂₄H₂₂FN₃O₃) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Pyridinone CH₃ at δ 2.1–2.3 ppm | |

| IR | C=O stretch at 1680–1720 cm⁻¹ | |

| XRD | Dihedral angle: Oxadiazole-pyridinone ~15° |

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .

Molecular Docking : Simulate binding to target proteins (e.g., PARP-1) with AutoDock Vina, guided by XRD-derived conformations .

Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled) to track sublocalization via confocal microscopy .

Note : Oxadiazole’s electron-deficient core may interact with catalytic lysine residues, as seen in PARP inhibitors .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor via HPLC .

- Accelerated Stability : Store at 25°C/60% RH for 4 weeks; quantify degradation products using LC-MS.

- Excipient Compatibility : Test with common buffers (PBS, Tris) for precipitation or adduct formation.

Advanced: What computational methods predict pharmacokinetics and target interactions?

Methodological Answer:

QSAR Models : Train on logP, polar surface area, and H-bond donors to predict bioavailability .

Molecular Dynamics (MD) : Simulate binding free energy (MM-PBSA) for oxadiazole-protein complexes over 100 ns trajectories.

ADMET Prediction : Use SwissADME to estimate CYP450 inhibition and blood-brain barrier permeability .

Advanced: How to design SAR studies for bioactivity optimization?

Methodological Answer:

Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing (NO₂) or donating (OMe) groups to modulate electron density .

Bioisosteric Replacement : Swap oxadiazole with 1,3,4-thiadiazole to enhance metabolic stability .

In Vivo Testing : Prioritize derivatives with IC₅₀ < 1 μM in enzyme assays for pharmacokinetic profiling .

Q. Table 3: SAR Trends

| Substituent (R) | Enzyme IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 4-F | 0.8 | 0.12 |

| 4-NO₂ | 0.3 | 0.05 |

| 4-OMe | 2.1 | 0.35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.